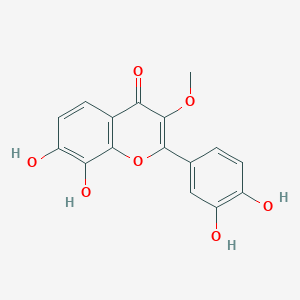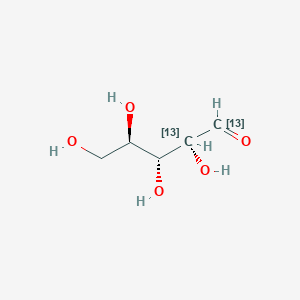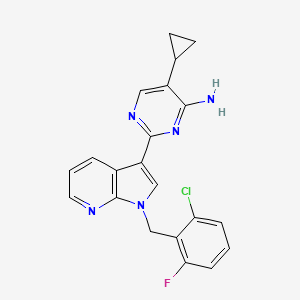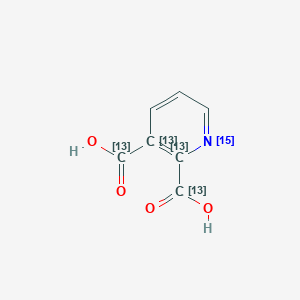
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled pyridine derivatives with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of isotopically labeled starting materials is crucial in ensuring the incorporation of the desired isotopes into the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Investigated for its potential role in neurological disorders due to its interaction with NMDA receptors.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in neurotransmission and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
Uniqueness
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C7H5NO4 |
|---|---|
Molekulargewicht |
172.08 g/mol |
IUPAC-Name |
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
GJAWHXHKYYXBSV-XOEADDDZSA-N |
Isomerische SMILES |
C1=C[13C](=[13C]([15N]=C1)[13C](=O)O)[13C](=O)O |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)




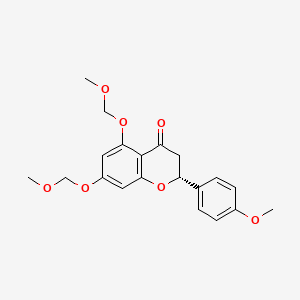

![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


